N-t-Boc-mdma

Catalog No.
S1786866
CAS No.
1228259-70-8
M.F
C16H23NO4
M. Wt
293.4
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-t-Boc-mdma

CAS Number

1228259-70-8

Product Name

N-t-Boc-mdma

IUPAC Name

tert-butyl N-[1-(1,3-benzodioxol-5-yl)propan-2-yl]-N-methylcarbamate

Molecular Formula

C16H23NO4

Molecular Weight

293.4

InChI

InChI=1S/C16H23NO4/c1-11(17(5)15(18)21-16(2,3)4)8-12-6-7-13-14(9-12)20-10-19-13/h6-7,9,11H,8,10H2,1-5H3

InChI Key

AXMVJRRNQRXHMX-UHFFFAOYSA-N

SMILES

CC(CC1=CC2=C(C=C1)OCO2)N(C)C(=O)OC(C)(C)C

Synonyms

3,4-Methylenedioxymethamphetamine t-butyl Carbamate;N-t-Butoxycarbonyl-MDMA;t-BOC-3,4-MDMA

Analytical Reference Standard

3,4-MDMA tert-Butyl Carbamate, also known as N-t-Boc-MDMA, is primarily used as an analytical reference standard in scientific research. These standards are crucial for the accurate identification and quantification of unknown compounds. In the case of 3,4-MDMA tert-Butyl Carbamate, it serves as a reference for the detection of 3,4-MDMA (also known as MDMA or Ecstasy) [, , ].

Researchers can utilize 3,4-MDMA tert-Butyl Carbamate to calibrate and validate analytical instruments such as mass spectrometers and high-performance liquid chromatographs (HPLC) [, ]. By comparing the properties of the unknown compound to those of the reference standard, scientists can confirm the identity of the unknown material [, , ].

N-tert-butoxycarbonyl-methylenedioxymethamphetamine, commonly referred to as N-t-Boc-MDMA, is a chemical compound that serves as both a synthetic precursor and a prodrug to the empathogenic drug methylenedioxymethamphetamine, widely known as MDMA. This compound was first identified in Australia in 2015 during customs seizures and has since been reported in various countries, including China and the Netherlands . The structure of N-t-Boc-MDMA features a tert-butoxycarbonyl group, which acts as a protecting group for the amine functional group, facilitating its use in organic synthesis and potentially allowing for easier conversion to MDMA under specific conditions.

, particularly deprotection reactions where the tert-butoxycarbonyl group is removed. This process typically occurs under acidic conditions, such as treatment with trifluoroacetic acid or through hydrolysis in aqueous environments like gastric fluid . The deprotection leads to the formation of MDMA, which can be further analyzed through various spectrometric methods such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-time-of-flight mass spectrometry (LC-TOF-MS) to confirm its identity .

Research indicates that N-t-Boc-MDMA exhibits biological activity similar to that of MDMA. It has been shown to influence neurotransmitter levels, particularly dopamine, in animal models. Microdialysis studies in rats demonstrated that N-t-Boc-MDMA can elevate dopamine levels within the striatum, suggesting its potential psychoactive effects . This activity aligns with the known effects of MDMA, which increases the release and inhibits the reuptake of serotonin, norepinephrine, and dopamine in the brain.

The synthesis of N-t-Boc-MDMA typically involves protecting the amine group of MDMA with a tert-butoxycarbonyl group. This can be achieved through standard organic synthesis techniques involving the reaction of MDMA with tert-butoxycarbonyl anhydride or similar reagents under controlled conditions. The resulting compound can then be purified using chromatographic methods to ensure high purity suitable for analytical or research purposes .

N-t-Boc-MDMA's primary application lies within chemical research and forensic analysis. As a precursor to MDMA, it is studied for its potential use in synthesizing empathogenic compounds without immediate legal restrictions associated with MDMA itself. Additionally, its unique properties make it a subject of interest in studies exploring drug metabolism and the development of new psychoactive substances .

Interaction studies have primarily focused on how N-t-Boc-MDMA behaves in biological systems compared to its parent compound, MDMA. These studies often assess how effectively it converts to MDMA under various conditions and how it interacts with neurotransmitter systems. Research has shown that N-t-Boc-MDMA can significantly impact dopamine levels similar to MDMA, indicating that it may exert comparable pharmacological effects once metabolized .

N-t-Boc-MDMA shares structural similarities with several other compounds that feature protecting groups on phenethylamines. Here are some notable comparisons:

CompoundStructure TypeNotable Characteristics
N-tert-butoxycarbonyl-methamphetamineProdrug/PrecursorSimilar deprotection mechanism; converted under acidic conditions
N-p-tosyl-methamphetamineProdrug/PrecursorUsed for similar purposes but differs in substituent structure
N-tert-butoxycarbonyl-ketamineProdrug/PrecursorShares protective group but targets different receptors
N-tert-butoxycarbonyl-norketamineProdrug/PrecursorRelated compound with different pharmacological effects
N-methoxycarbonyl-methylenedioxyamphetamineProdrug/PrecursorClosely related but distinct due to methoxy substitution

These compounds highlight the uniqueness of N-t-Boc-MDMA through its specific protective group and its role as a precursor to MDMA, while also demonstrating the broader class of compounds used for similar applications in research and potential therapeutic contexts .

XLogP3

3.5

Wikipedia

N-t-BOC-MDMA

Dates

Modify: 2024-04-14
1.Schulze, M. Synthesis of 2-arylethylamines by the curtius rearrangement. Synth. Com. 40(10), 1461-1476 (2010).

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